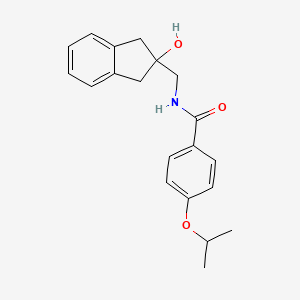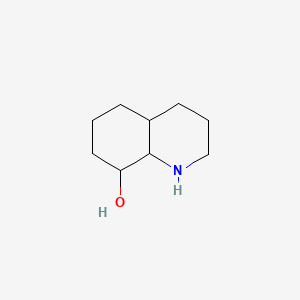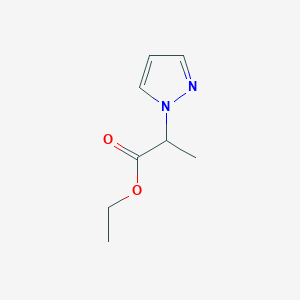
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide, also known as HMA-1, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and free radicals. N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has also been found to modulate the activity of certain receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has also been found to improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has been shown to have a low toxicity profile, making it a potentially safe therapeutic option.
实验室实验的优点和局限性
One of the main advantages of using N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide in lab experiments is its potential therapeutic applications. It has been found to exhibit a range of beneficial effects, making it a promising candidate for further study. However, one limitation of using N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide is its relatively complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are a number of future directions for the study of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide and its potential therapeutic applications. Other future directions include the investigation of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide in different animal models and the development of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide derivatives with improved pharmacological properties.
Conclusion:
In conclusion, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide, or N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been shown to have potential in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide and its potential therapeutic applications.
合成方法
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide can be synthesized using a multistep process involving the reaction of 2-hydroxy-2,3-dihydro-1H-indene with N-methyl-N-(4-isopropoxyphenyl)amine followed by the reaction with benzoyl chloride. The final product is obtained after purification using column chromatography.
科学研究应用
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-isopropoxybenzamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)24-18-9-7-15(8-10-18)19(22)21-13-20(23)11-16-5-3-4-6-17(16)12-20/h3-10,14,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMSYRSEFMFRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2921940.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2921944.png)
![2-Phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one](/img/structure/B2921945.png)
![5-Chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2921947.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2921948.png)
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2921952.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

